Cas no 6067-66-9 (N~2~-(4-ethoxyphenyl)-N-phenyl-N~2~-(phenylsulfonyl)glycinamide)

N~2~-(4-ethoxyphenyl)-N-phenyl-N~2~-(phenylsulfonyl)glycinamide structure
6067-66-9 structure
Product name:N~2~-(4-ethoxyphenyl)-N-phenyl-N~2~-(phenylsulfonyl)glycinamide
CAS No:6067-66-9
MF:C22H22N2O4S
MW:410.486084461212
CID:1621352
PubChem ID:1152783

N~2~-(4-ethoxyphenyl)-N-phenyl-N~2~-(phenylsulfonyl)glycinamide Chemical and Physical Properties

Names and Identifiers

    • N~2~-(4-ethoxyphenyl)-N-phenyl-N~2~-(phenylsulfonyl)glycinamide
    • acetamide, 2-[(4-ethoxyphenyl)(phenylsulfonyl)amino]-N-phenyl-
    • 2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-phenylacetamide
    • STL120945
    • 6067-66-9
    • N~2~-(Benzenesulfonyl)-N~2~-(4-ethoxyphenyl)-N-phenylglycinamide
    • Oprea1_381021
    • Oprea1_020967
    • AKOS000566006
    • DTXSID70360769
    • N~2~-(4-ethoxyphenyl)-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide
    • Inchi: InChI=1S/C22H22N2O4S/c1-2-28-20-15-13-19(14-16-20)24(29(26,27)21-11-7-4-8-12-21)17-22(25)23-18-9-5-3-6-10-18/h3-16H,2,17H2,1H3,(H,23,25)
    • InChI Key: SRGNXIFBHILRSN-UHFFFAOYSA-N
    • SMILES: CCOC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3

Computed Properties

  • Exact Mass: 410.13016
  • Monoisotopic Mass: 410.130028
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 8
  • Complexity: 599
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 84.1

Experimental Properties

  • Density: 1.302
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • Refractive Index: 1.635
  • PSA: 75.71

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